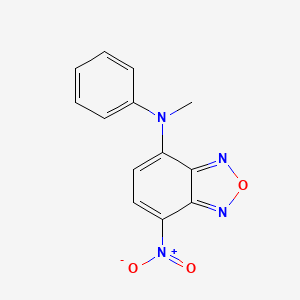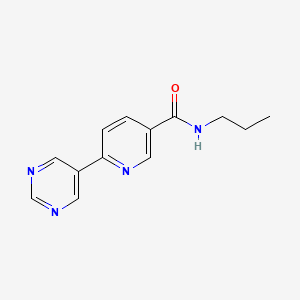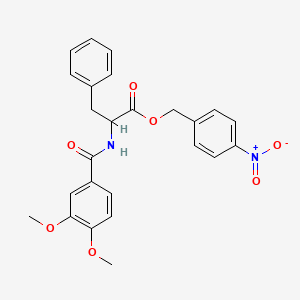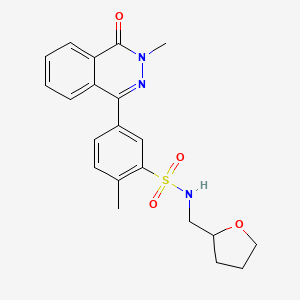![molecular formula C27H24N2O4 B4056348 8-quinolinyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate](/img/structure/B4056348.png)
8-quinolinyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate
説明
8-quinolinyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.17360725 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant, Anti-inflammatory, and Antimicrobial Activities
Quinoline derivatives have shown significant biological activities. For instance, synthesized azoimine quinoline derivatives demonstrated greater antioxidant potential than ascorbic acid at very low concentrations. These compounds also exhibited variable antimicrobial activity against bacteria and fungi, and their anti-inflammatory activity ranged from 55-80%. Additionally, studies on their binding interaction with DNA and bovine serum albumin (BSA) revealed strong binding via intercalation and a static quenching process, respectively, indicating their potential in biomedical applications (Douadi et al., 2020).
Photophysical Properties for Sensing Applications
The development of a biomimetic analogue of microbial siderophore from quinolobactin, incorporating 8-hydroxyquinoline (8HQ) groups, highlighted its potential in chemical and biological fields. This compound, through absorption and emission spectrophotometry, demonstrated OFF–ON–OFF type pH-dependent fluorescent sensing in aqueous solutions, indicating its utility as a selective sequential pH sensor (Akbar, Baral, & Kanungo, 2015).
Antihyperglycemic Evaluation
New tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones were synthesized and evaluated for their in vivo antihyperglycemic activity. Among the synthesized compounds, several demonstrated notable activity, highlighting the potential of quinoline derivatives in developing antihyperglycemic agents (Deshmukh et al., 2017).
Small-Scale Carbonylation Reactions
Quinolin-8-yl formate was utilized in a convenient procedure for conducting small-scale carbonylations of aryl or benzyl halides. This method demonstrated the production of esters and amides, showcasing the versatility of quinoline derivatives in facilitating organic synthesis reactions (Ruble et al., 2020).
Fluorescent Chemosensors for Metal Ions
Quinoline derivatives have been developed as fluorescent chemosensors for metal ions, indicating their application in environmental monitoring and analytical chemistry. These chemosensors exhibited selective CHEF-type responses to metal ions like Zn2+, demonstrating their utility in in vitro imaging and potential environmental applications (Aragoni et al., 2013).
特性
IUPAC Name |
quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-25-22-18-11-12-19(15-18)23(22)26(31)29(25)20(14-16-6-2-1-3-7-16)27(32)33-21-10-4-8-17-9-5-13-28-24(17)21/h1-10,13,18-20,22-23H,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQNGLVSIAVHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)OC5=CC=CC6=C5N=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4056271.png)
![N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4056275.png)
![3-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B4056280.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4056297.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4056303.png)

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B4056345.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl diphenylacetate](/img/structure/B4056352.png)


![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4056369.png)
![N-[3-({2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B4056376.png)
![4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4056384.png)
